molecular formula C7H14ClNO2 B8056923 Ethyl 3-methylazetidine-3-carboxylate hydrochloride CAS No. 1035217-25-4

Ethyl 3-methylazetidine-3-carboxylate hydrochloride

Cat. No.: B8056923
CAS No.: 1035217-25-4
M. Wt: 179.64 g/mol
InChI Key: WARQMUAOHZEBKJ-UHFFFAOYSA-N
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Description

Ethyl 3-methylazetidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a hydrochloride salt derived from ethyl 3-methylazetidine-3-carboxylate, a heterocyclic organic compound

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with ethyl 3-methylazetidine-3-carboxylate as the starting material.

  • Reaction Conditions: The compound can be synthesized through a series of chemical reactions involving the esterification of 3-methylazetidine-3-carboxylic acid followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the synthesis of this compound is carried out using large reactors and controlled conditions to ensure purity and yield.

  • Purification: The final product is purified through crystallization or other purification techniques to achieve the desired purity level.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the compound to its corresponding amine.

  • Substitution: Substitution reactions can occur at the azetidine ring, leading to the formation of different substituted azetidines.

Common Reagents and Conditions:

  • Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution Reagents: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids and ketones.

  • Reduction Products: Reduction typically results in the formation of amines.

  • Substitution Products: Substitution reactions can yield a variety of substituted azetidines.

Scientific Research Applications

Ethyl 3-methylazetidine-3-carboxylate hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate the effects of azetidine derivatives on biological systems.

  • Industry: this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 3-methylazetidine-3-carboxylate hydrochloride exerts its effects depends on its specific application. In general, the compound interacts with molecular targets and pathways involved in various biological processes. For example, in drug discovery, it may bind to specific receptors or enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-methylazetidine-3-carboxylate hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: Other azetidine derivatives, such as azetidine-3-carboxylic acid and its esters, are structurally related to this compound.

  • Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which affects its solubility and reactivity.

Properties

IUPAC Name

ethyl 3-methylazetidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-3-10-6(9)7(2)4-8-5-7;/h8H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WARQMUAOHZEBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CNC1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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